Benzyl diethyl phosphite
Overview
Description
Benzyl diethyl phosphite is an organophosphorus compound with the molecular formula C₆H₅CH₂OP(OC₂H₅)₂. It is a colorless liquid known for its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is often used as a reagent in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl diethyl phosphite can be synthesized through the reaction of benzyl chloride with diethyl phosphite in the presence of a base such as potassium carbonate. The reaction typically proceeds at room temperature, yielding this compound and potassium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalytic systems. For example, a combination of polyethylene glycol and potassium iodide can be used as a catalytic system to facilitate the reaction between benzyl chloride and diethyl phosphite. This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzyl diethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl diethyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl phosphonic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and aryl halides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis process.
Major Products Formed
Oxidation: Benzyl diethyl phosphate.
Substitution: Various substituted phosphonates.
Hydrolysis: Benzyl phosphonic acid and ethanol.
Scientific Research Applications
Benzyl diethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonates and other organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates, which can act as enzyme inhibitors.
Medicine: Phosphonates derived from this compound are investigated for their potential use in antiviral and anticancer therapies.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of benzyl diethyl phosphite involves its ability to form stable carbon-phosphorus bonds. This reactivity is primarily due to the presence of the phosphorus atom, which can participate in various nucleophilic and electrophilic reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-phosphorus bonds. This property is exploited in the synthesis of various organophosphorus compounds .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the benzyl group.
Benzyl phosphonic acid: The hydrolysis product of benzyl diethyl phosphite.
Triethyl phosphite: Contains three ethoxy groups instead of two ethoxy and one benzyl group
Uniqueness
This compound is unique due to the presence of both benzyl and ethoxy groups, which confer distinct reactivity patterns. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, the benzyl group can enhance the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
benzyl diethyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3P/c1-3-12-15(13-4-2)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRSPWZERUQFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182042 | |
Record name | Benzyl diethyl phosphite | |
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Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzyl diethyl phosphite | |
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CAS No. |
2768-31-2 | |
Record name | Benzyl diethyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-31-2 | |
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Record name | Benzyl diethyl phosphite | |
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Record name | 2768-31-2 | |
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Record name | Benzyl diethyl phosphite | |
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Record name | Benzyl diethyl phosphite | |
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Record name | Benzyl diethyl phosphite | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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